molecular formula C7H6ClFN2O B11818759 Benzoic acid,2-chloro-6-fluoro-, hydrazide

Benzoic acid,2-chloro-6-fluoro-, hydrazide

Cat. No.: B11818759
M. Wt: 188.59 g/mol
InChI Key: MGJXSEYYKMPRLG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-6-fluoro-, hydrazide is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-6-fluoro-, hydrazide typically involves the reaction of 2-chloro-6-fluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-6-fluoro-, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 2-chloro-6-fluoro-, hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-6-fluoro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-chloro-6-fluoro-, hydrazide is unique due to the presence of both chlorine and fluorine atoms along with the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

N'-chloro-N'-fluorobenzohydrazide

InChI

InChI=1S/C7H6ClFN2O/c8-11(9)10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12)

InChI Key

MGJXSEYYKMPRLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN(F)Cl

Origin of Product

United States

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